N'-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a formimidamide group attached to a phenyl ring substituted with chloro and fluorobenzyl groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloro-4-((3-fluorobenzyl)oxy)aniline with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N’-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use in targeted cancer therapy.
N-(3-Chloro-4-fluorophenyl)-6-iodoquinazolin-4-amine: Used in the design of anticancer drugs.
Uniqueness
N’-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide stands out due to its unique combination of chloro and fluorobenzyl groups attached to a formimidamide moiety.
Eigenschaften
Molekularformel |
C16H16ClFN2O |
---|---|
Molekulargewicht |
306.76 g/mol |
IUPAC-Name |
N'-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H16ClFN2O/c1-20(2)11-19-14-6-7-16(15(17)9-14)21-10-12-4-3-5-13(18)8-12/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
BSPORZJNKRQICY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.